![molecular formula C6H9N3O2S2 B12927250 Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 5319-74-4](/img/structure/B12927250.png)
Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl carbamate group attached to a thiadiazole ring substituted with a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the thiadiazole intermediate with methylating agents such as methyl iodide or dimethyl sulfate.
Carbamoylation: The final step involves the reaction of the methylthio-substituted thiadiazole with ethyl chloroformate or ethyl isocyanate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production methods for Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.
Substitution: The ethyl carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted carbamates and thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
Wirkmechanismus
The mechanism of action of Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in essential biological processes.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate can be compared with other similar compounds, such as:
Ethyl carbamate: A simpler carbamate compound with different biological activities and applications.
Methylthio-substituted thiadiazoles: Compounds with similar structural features but different substituents, leading to variations in their chemical and biological properties.
Other thiadiazole derivatives: Compounds with different substituents on the thiadiazole ring, which can affect their reactivity and applications.
The uniqueness of Ethyl (5-(methylthio)-1,3,4-thiadiazol-2-yl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
5319-74-4 |
|---|---|
Molekularformel |
C6H9N3O2S2 |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
ethyl N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C6H9N3O2S2/c1-3-11-5(10)7-4-8-9-6(12-2)13-4/h3H2,1-2H3,(H,7,8,10) |
InChI-Schlüssel |
PSCBXDKVPYCBHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NN=C(S1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


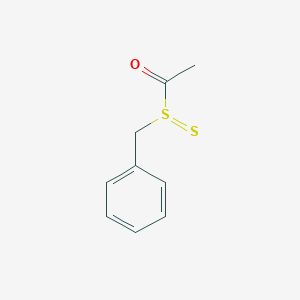
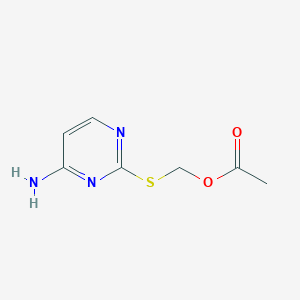

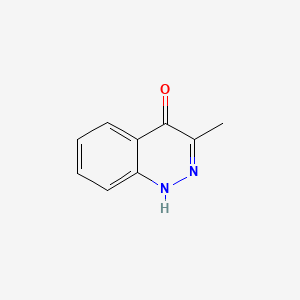


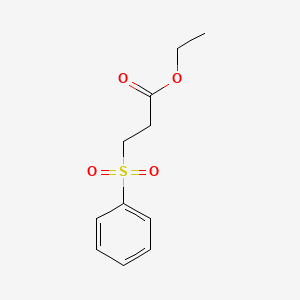
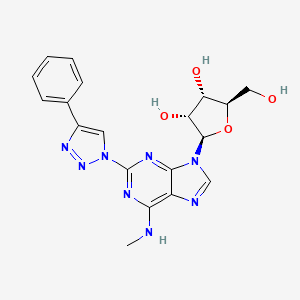
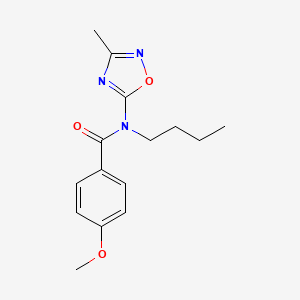

![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)



